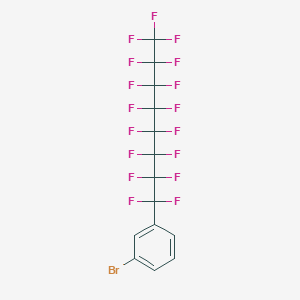

1-Bromo-3-(heptadecafluorooctyl)benzene

Description

The exact mass of the compound 1-Bromo-3-(heptadecafluorooctyl)benzene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1-Bromo-3-(heptadecafluorooctyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(heptadecafluorooctyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4BrF17/c15-6-3-1-2-5(4-6)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)14(30,31)32/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDZSLNFIBUPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4BrF17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391554 | |

| Record name | 1-Bromo-3-(heptadecafluorooctyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325459-90-3 | |

| Record name | 1-Bromo-3-(heptadecafluorooctyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure and molecular weight of 1-Bromo-3-(perfluorooctyl)benzene

Executive Summary

1-Bromo-3-(perfluorooctyl)benzene (CAS: 325459-90-3) is a specialized fluorinated building block used primarily in fluorous chemistry and drug discovery . As a "light fluorous" tag, it bridges the gap between traditional organic synthesis and fluorous separation techniques.[1] Its structure—a benzene ring meta-substituted with a reactive bromine atom and a highly lipophobic perfluorooctyl (

This guide details the structural parameters, synthesis protocols, and critical applications of this compound, providing a roadmap for its integration into high-throughput synthesis and proteomic workflows.

Chemical Identity & Structural Analysis

Nomenclature & Identification

-

IUPAC Name: 1-Bromo-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene[1][2]

-

Common Name: m-Perfluorooctylbromobenzene

-

CAS Number: 325459-90-3

-

Molecular Formula:

[1][3] -

SMILES: FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)c1cc(Br)ccc1

Molecular Weight Calculation

The precise molecular weight is critical for stoichiometric calculations in tagging reactions.

| Element | Count | Atomic Mass (Da) | Total Mass (Da) | Contribution (%) |

| Carbon (C) | 14 | 12.011 | 168.154 | 29.24% |

| Fluorine (F) | 17 | 18.998 | 322.966 | 56.16% |

| Bromine (Br) | 1 | 79.904 | 79.904 | 13.90% |

| Hydrogen (H) | 4 | 1.008 | 4.032 | 0.70% |

| Total | -- | -- | 575.056 | 100.00% |

Structural Features & Reactivity

-

Perfluorooctyl Tail (

): Provides the "fluorous pony tail" effect. This domain is both hydrophobic and lipophobic, driving the molecule to partition selectively into fluorous solvents (e.g., FC-72) or bind to fluorous silica gel.[1] -

Bromine Handle (Br): Located at the meta position, this atom is the site of chemical functionalization.[1] It is highly reactive in transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the tag to be attached to a wide range of scaffolds.[1]

-

Meta-Substitution: Unlike para-isomers, the meta-substitution pattern can influence the solubility and steric environment of the final tagged molecule, often improving solubility in organic solvents during the reaction phase.

Physicochemical Properties

While specific experimental data for the meta isomer is less ubiquitous than the para analog (PFOB), its properties follow predictable trends for perfluoroalkylated arenes.[1]

| Property | Value / Description | Note |

| Physical State | Low-melting solid or colorless oil | Similar to p-isomer (mp 35-40 °C). |

| Solubility (Organic) | Soluble in THF, Et₂O, DCM | Requires standard organic solvents for coupling.[1] |

| Solubility (Fluorous) | Highly soluble in perfluorohexanes | Critical for FSPE purification. |

| Solubility (Aqueous) | Insoluble | Hydrophobic nature dominates. |

| Partition Coefficient | High Fluorous Partition |

Synthesis & Manufacturing Protocol

The synthesis of 1-Bromo-3-(perfluorooctyl)benzene is typically achieved via a Copper-Mediated Ullmann-Type Coupling . This protocol ensures the selective attachment of the perfluoroalkyl group to the aromatic ring without defluorination.

Reaction Pathway

The reaction involves the cross-coupling of 1,3-dibromobenzene with perfluorooctyl iodide (

Figure 1: Copper-mediated cross-coupling pathway for the synthesis of 1-Bromo-3-(perfluorooctyl)benzene.

Step-by-Step Protocol

-

Activation: Activate copper powder (2.5 equiv) by washing with dilute HCl, water, acetone, and drying under vacuum.[1]

-

Reaction Assembly: In a dry flask under Argon, combine 1,3-dibromobenzene (3.0 equiv) and activated copper in anhydrous DMSO.

-

Addition: Add perfluorooctyl iodide (1.0 equiv) dropwise. The excess dibromide prevents double-substitution.

-

Heating: Heat the mixture to 110–130 °C for 12–24 hours. Monitor by GC-MS for the disappearance of the iodide.

-

Workup: Cool to room temperature. Dilute with diethyl ether and filter through Celite to remove copper salts.

-

Purification: Wash the filtrate with water and brine. Dry over

. Purify via vacuum distillation or column chromatography (silica gel, hexane) to separate the mono-substituted product from the excess starting material.[1]

Applications in Research & Drug Development

Fluorous Mixture Synthesis (FMS)

This compound serves as a fluorous tag . By attaching it to a substrate, researchers can conduct solution-phase synthesis and then purify the product instantly using Fluorous Solid-Phase Extraction (FSPE).[1]

-

Workflow:

-

Tagging: React 1-Bromo-3-(perfluorooctyl)benzene with a substrate (e.g., via Suzuki coupling to an aryl boronic acid).

-

Reaction: Perform multi-step synthesis on the tagged substrate.

-

Separation: Pass the crude mixture through a Fluorous Silica cartridge.

-

Elution 1 (80% MeOH/H₂O): Washes away non-fluorous reagents and byproducts.

-

Elution 2 (100% MeOH or THF): Elutes the pure fluorous-tagged product.

-

-

Detagging: Cleave the tag (if a cleavable linker was used) or retain it if the perfluoro group is part of the final design.

-

Proteomics & Biological Probes

In proteomics, this compound acts as a probe for fluorous-tagging of peptides . The bromine handle can be converted to a sulfonyl chloride or isocyanate to react with lysine residues in proteins. The tagged proteins can then be enriched from complex biological lysates using fluorous affinity chromatography.

Figure 2: Application workflows in Fluorous Mixture Synthesis (FMS) and Proteomics.

Safety & Handling (SDS Summary)

-

Hazards:

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of vapors, especially if heated.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-Bromo-3-(heptadecafluorooctyl)benzene (DTXSID30391554). [Link][1]

-

Amii, H., et al. "Copper-Mediated Fluoroalkylation of Aryl Halides."[1] Journal of Fluorine Chemistry. (General methodology reference for Cu-mediated coupling).

-

Curran, D. P. "Fluorous Reverse Phase Silica Gel.[1] A New Tool for Preparative Separations in Synthetic Organic and Combinatorial Chemistry." Synlett, 2001.[1] (Reference for FSPE applications).

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Other PFAA precursors or related compounds - semifluorinated - Pharos [pharos.habitablefuture.org]

- 3. 1-溴-4-(十七氟辛基)苯 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction to Light vs. Heavy Fluorous Tags in Organic Synthesis

Executive Summary

In high-throughput organic synthesis and drug discovery, purification remains the primary bottleneck. Fluorous tagging technology offers an orthogonal separation strategy that bypasses the limitations of traditional chromatography.[1] By attaching a perfluoroalkyl "ponytail" to a substrate or reagent, chemists can render specific molecules soluble in fluorous media, allowing for rapid separation from non-fluorous organic impurities.[2][3]

This guide distinguishes between the two dominant modalities of this technology: Heavy Fluorous Tags (relying on liquid-liquid extraction) and Light Fluorous Tags (relying on solid-phase extraction).[3][4] While heavy tags provide exclusive phase selectivity, light tags have emerged as the industry standard for their atom economy, compatibility with standard organic solvents, and ease of automation.

The Physicochemical Basis: Orthogonality

Fluorous separation relies on the principle that perfluorinated hydrocarbons are immiscible with both organic solvents and water. This creates a "third phase" or orthogonal separation dimension.

-

The Fluorophobic Effect: The weak Van der Waals interactions between perfluoroalkyl chains lead to self-aggregation.

-

The Domain Approach: A fluorous tagged molecule (

) contains a "fluorous domain" that dictates its separation behavior and an "organic domain" that dictates its reactivity. -

The Spacer: A non-fluorinated spacer (usually ethyl or propyl) is critical to insulate the reaction center from the strong electron-withdrawing effect of the perfluoroalkyl group.

Heavy Fluorous Tags: The Liquid-Liquid Paradigm

Definition: Heavy tags are characterized by a high fluorine content, typically >60% by molecular weight .[4] They often utilize long chains (e.g.,

Mechanism: Partition Coefficients

The efficiency of heavy tagging is dictated by the partition coefficient (

Workflow Limitations

While chemically elegant, heavy tagging has declined in popularity due to:

-

Solubility Issues: Heavy tags often render substrates insoluble in standard organic reaction solvents, requiring hybrid solvent systems (e.g., BTF/DCM).

-

Atom Economy: A large portion of the synthesized mass is the tag itself, which is waste upon cleavage.

-

Cost: Fluorous solvents like FC-72 are significantly more expensive than standard organic solvents.

Light Fluorous Tags: The Solid-Phase Revolution

Definition: Light tags have a low fluorine content, typically <40% by molecular weight . They usually consist of a single short chain (e.g.,

Mechanism: Fluorous Solid-Phase Extraction (F-SPE)

Light tags do not require fluorous solvents. Instead, they rely on Fluorous Silica Gel —silica modified with a fluorocarbon bonded phase (e.g., perfluorooctylethylsilyl).

The separation is binary and digital:

-

Fluorophobic Elution: Using a polar solvent (e.g., 80% MeOH/H2O), non-fluorous compounds elute.[5] The fluorous-tagged molecule is retained via fluorine-fluorine interactions with the stationary phase.[2]

-

Fluorophilic Elution: Changing to a solvent capable of disrupting these interactions (e.g., 100% MeOH or THF) releases the tagged product.

Workflow Visualization

The following diagram illustrates the divergent workflows for Light vs. Heavy tagging.

Caption: Comparative workflow of Heavy (LLE-based) vs. Light (F-SPE-based) fluorous separations.

Comparative Technical Analysis

The following table summarizes the operational differences. Light fluorous tags are generally preferred for drug discovery applications due to higher solubility in standard reaction media.

| Feature | Light Fluorous Tags | Heavy Fluorous Tags |

| Fluorine Content | < 40% (MW) | > 60% (MW) |

| Separation Mode | Solid-Phase Extraction (F-SPE) | Liquid-Liquid Extraction (LLE) |

| Solubility | Soluble in standard organic solvents (DMF, THF, DCM) | Requires fluorous/hybrid solvents |

| Solvent Cost | Low (MeOH, H2O, THF) | High (FC-72, Perfluorohexanes) |

| Automation | High (Standard SPE robots) | Low (Difficult to automate phase separation) |

| Reaction Kinetics | Homogeneous (Standard kinetics) | Often Heterogeneous/Biphasic |

Detailed Experimental Protocols

Protocol A: Fluorous Solid-Phase Extraction (F-SPE) for Light Tags

This protocol is self-validating: The separation is visual if compounds are colored, or verified by TLC of fractions.

Materials:

-

Solvent B (Fluorophilic): 100% MeOH (or THF for very lipophilic compounds)

Step-by-Step:

-

Conditioning: Wash the cartridge with 2 column volumes of DMF, followed by 2 column volumes of Solvent A.

-

Loading: Dissolve the crude reaction mixture in a minimum amount of DMF (or DMF/MeOH). Load onto the cartridge.

-

Note: Avoid loading in DCM or THF, as these will wash the tagged product through immediately.

-

-

Fluorophobic Wash (Impurity Removal): Elute with Solvent A. Collect this fraction.

-

Validation: Spot this fraction on TLC. It should contain non-fluorous reagents and byproducts. The fluorous product stays at the origin (or is retained on the cartridge).

-

-

Fluorophilic Elution (Product Recovery): Change solvent to Solvent B (100% MeOH). Elute and collect.

-

Validation: This fraction contains the pure fluorous-tagged product.

-

-

Regeneration: Wash cartridge with THF or Acetone to clean, then store in MeOH.

Protocol B: Liquid-Liquid Extraction for Heavy Tags

Materials:

Step-by-Step:

-

Dissolution: Dissolve the crude mixture in the organic solvent.

-

Partitioning: Add an equal volume of FC-72. Shake vigorously and allow phases to settle.

-

Observation: The fluorous phase is typically the bottom layer (Density ~1.68 g/mL).

-

-

Separation: Drain the bottom fluorous layer (containing the heavy-tagged product).

-

Extraction: Re-extract the top organic layer 2x with fresh FC-72 to maximize recovery.

-

Concentration: Combine fluorous extracts and evaporate. Note that fluorous solvents have low boiling points but high heats of vaporization.

Strategic Implementation: Mixture Synthesis

A unique application of fluorous tagging is Fluorous Mixture Synthesis (FMS) . By using a series of tags with increasing fluorine content (e.g.,

Caption: Logic flow for demixing compounds based on fluorine content in mixture synthesis.

References

-

Studer, A., Hadida, S., Ferritto, R., Kim, S. Y., Jeger, P., Wipf, P., & Curran, D. P. (1997).[1] Fluorous Synthesis: A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis.[1][3][4] Science, 275(5301), 823–826.[1] Link

-

Zhang, W. (2003). Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Tetrahedron, 59(25), 4475–4489. Link

-

Dobbs, A. P., & Kimberley, M. R. (2002). Fluorous Phase Chemistry: A New Industrial Technology. Journal of Fluorine Chemistry, 118(1-2), 3-17. Link

Sources

- 1. Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

1-Bromo-3-(heptadecafluorooctyl)benzene SDS and safety data

Technical Whitepaper: Safety & Handling of 1-Bromo-3-(heptadecafluorooctyl)benzene in Fluorous Synthesis

Part 1: Executive Summary & Chemical Identity

1.1 The "Fluorous Pony Tail" Reagent

1-Bromo-3-(heptadecafluorooctyl)benzene is a specialized organofluorine building block, primarily utilized in Fluorous Biphasic Catalysis (FBC) and Fluorous Solid-Phase Extraction (F-SPE) . By attaching the electron-withdrawing, hydrophobic, and lipophobic perfluorooctyl group (

1.2 Chemical Identification Matrix

| Feature | Data |

| Chemical Name | 1-Bromo-3-(heptadecafluorooctyl)benzene |

| Synonyms | 3-(Perfluorooctyl)bromobenzene; |

| CAS Number | 325459-90-3 |

| Molecular Formula | |

| Molecular Weight | 575.06 g/mol |

| Physical State | Low-melting solid or viscous liquid (isomer dependent; para-isomer mp is 35–40 °C) |

| Solubility | Soluble in fluorous solvents (FC-72), diethyl ether, THF; Insoluble in water.[1][2][3][4] |

Part 2: Hazard Identification & Toxicology (GHS & PFAS Context)

2.1 GHS Classification (Bridged Data) Note: While specific toxicological data for the meta-isomer is limited, safety protocols are bridged from the structurally analogous para-isomer (CAS 206560-77-2) and general perfluoroalkyl bromides.

Signal Word: WARNING

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Irritation | 2 | H315 | Causes skin irritation.[4][5] |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[4][5][6][7][8] |

| STOT - SE | 3 | H335 | May cause respiratory irritation.[4][6] |

| Environmental | PBT | -- | Contains perfluorinated chain (PFAS); potential for persistence. |

2.2 The "Hidden" Hazard: PFAS Stewardship

Unlike standard organic reagents, this compound contains a long-chain perfluoroalkyl group (

-

Persistence: The C–F bond is one of the strongest in organic chemistry (~485 kJ/mol). This molecule does not readily biodegrade.[6]

-

Regulatory Status: Researchers must be aware of evolving regulations (e.g., EU REACH restriction proposals, US EPA TSCA) regarding Long-Chain PFAS.

-

Bioaccumulation:

chains have higher bioaccumulation potential than shorter (

Part 3: Operational Safety & Engineering Controls

3.1 Engineering Controls

-

Ventilation: All operations must be conducted in a certified chemical fume hood maintaining a face velocity of >100 fpm.

-

Vapor Density: The vapor density is significantly heavier than air (>15 vs air=1). Vapors will sink and accumulate in low-lying areas or sumps within the hood.

3.2 Personal Protective Equipment (PPE) Selection

-

Hand Protection:

-

Standard: Nitrile gloves (0.11 mm) are generally sufficient for incidental splash contact with the solid/liquid.

-

High Exposure: If dissolved in fluorinated solvents or halogenated carriers (DCM), use Silver Shield (PE/EVAL/PE) or Viton gloves.[9] Standard latex is permeable to halogenated aromatics.

-

-

Respiratory: If solid dust is generated or heating occurs outside a hood (not recommended), use a full-face respirator with OV/P100 (Organic Vapor/Particulate) cartridges.

3.3 Emergency Response Protocols

-

Inhalation: Move to fresh air immediately. The heavy fluorine content can cause "fluorous fume" type irritation; monitor for delayed pulmonary edema if heated to decomposition.

-

Skin Contact: Wash with soap and water.[4][5][6][10] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase transdermal absorption of the brominated ring.

-

Fire: Use dry chemical,

, or sand.[6] Do not use water jet.-

Combustion Products: Hydrogen bromide (HBr), Hydrogen fluoride (HF), Carbonyl fluoride (

). Firefighters must wear full neoprene gear and SCBA.

-

Part 4: Experimental Workflow: Fluorous Tagging & Purification

4.1 The Application: Fluorous Solid-Phase Extraction (F-SPE) The primary utility of this reagent is to "tag" a substrate, perform a reaction, and then use the fluorine content to purify the product from non-fluorous impurities.

4.2 Step-by-Step Protocol

-

Tagging (Lithiation):

-

Setup: Flame-dried glassware, Argon atmosphere.

-

Reagent: Dissolve 1-Bromo-3-(heptadecafluorooctyl)benzene (1.0 eq) in anhydrous Ether/THF.

-

Activation: Cool to -78 °C. Add

-BuLi (1.1 eq) dropwise. The Bromine undergoes Lithium-Halogen exchange. -

Coupling: Add electrophile (e.g., aldehyde). Warm to RT.

-

-

Quench & Workup:

-

Quench with saturated

. Extract with EtOAc. -

Note: The product now carries the heavy

tag.

-

-

Purification (F-SPE):

-

Load crude mixture onto a Fluorous Silica Gel cartridge.

-

Elution 1 (Fluorophobic): Wash with 80:20 MeOH:H2O. Non-fluorous impurities elute.

-

Elution 2 (Fluorophilic): Wash with 100% MeOH or THF. The tagged product elutes.

-

4.3 Workflow Visualization

Figure 1: Logic flow for utilizing the brominated fluorous tag in synthesis and purification.

Part 5: Waste Management & Environmental Stewardship

5.1 The "Forever Chemical" Protocol Because this compound contains a perfluoroalkyl chain, it cannot be disposed of in standard organic waste streams.

5.2 Disposal Decision Tree

Figure 2: Critical decision path for disposing of fluorous reagents to prevent environmental contamination.

5.3 Incineration Requirement

Standard incineration (800–1000 °C) may not fully mineralize

References

-

Santa Cruz Biotechnology. 1-Bromo-3-(heptadecafluorooctyl)benzene Product Data (CAS 325459-90-3).[1] Retrieved from

-

Sigma-Aldrich. 1-Bromo-4-(heptadecafluorooctyl)benzene SDS (Analogous Safety Data). Retrieved from

-

US EPA. Per- and Polyfluoroalkyl Substances (PFAS) Handling & Disposal Guidelines. Retrieved from

-

Curran, D. P. (2001). "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organometallic Chemistry." Synlett. (General Fluorous Techniques).[6]

-

PubChem. Compound Summary: 1-Bromo-3-(heptadecafluorooctyl)benzene. Retrieved from

Sources

- 1. 1-Bromo-3-(heptadecafluorooctyl)benzene | CAS 325459-90-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. airgas.com [airgas.com]

- 8. download.basf.com [download.basf.com]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. synquestlabs.com [synquestlabs.com]

Technical Guide: Chemical Stability of Perfluoroalkylated Benzene Rings

Executive Summary: The Fluorine Shield

In modern drug discovery, the incorporation of perfluoroalkyl groups (most commonly trifluoromethyl,

This guide dissects the stability profile of perfluoroalkylated arenes, moving beyond generic "bond strength" arguments to examine the specific electronic vectors that govern their reactivity. It provides actionable protocols for stress testing and mechanistic insights into the rare conditions under which these robust systems fail.

The Thermodynamic Fortress

The stability of perfluoroalkylated benzenes (e.g., benzotrifluoride derivatives) is not merely a function of the

Bond Dissociation Energy (BDE) Hierarchy

The carbon-fluorine bond is the strongest single bond in organic chemistry.[3] However, in a drug development context, we must distinguish between the internal stability of the alkyl group and its attachment to the ring.

| Bond Type | Approx.[2][4][5][6][7][8] BDE (kcal/mol) | Stability Implication |

| ~110 - 130 | Metabolic Blockade: Resistant to CYP450 oxidative cleavage. | |

| ~100 - 105 | Structural Integrity: Stronger than typical | |

| ~112 | Metabolic Soft Spot: The primary site of oxidative metabolism (hydroxylation). |

Electronic Deactivation

The perfluoroalkyl group acts as a powerful electron-withdrawing group (EWG).

-

Inductive Effect (

): The high electronegativity of fluorine pulls electron density through the -

Hammett Constant (

): The positive value indicates strong electron withdrawal, significantly deactivating the ring toward Electrophilic Aromatic Substitution (

Key Insight: While this deactivation protects the ring from oxidative degradation (which is often electrophilic in nature), it creates a specific vulnerability: Nucleophilic Aromatic Substitution (

Reactivity Profile & Degradation Pathways

The Metabolic Blockade (The "Fluorine Effect")

In biological systems, Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings or benzylic positions.

-

Benzylic Oxidation: In toluene (

), the benzylic -

Ring Hydroxylation: The electron-withdrawing

group lowers the HOMO energy of the

The Achilles' Heel: Nucleophilic Attack ( )

While the

Hydrolytic Instability (The "Benzoic Acid" Pathway)

Although rare in physiological conditions, perfluoroalkyl benzenes can undergo hydrolysis under extreme chemical stress (or specific photochemical conditions), converting the

-

Mechanism: Nucleophilic attack by water on the electron-deficient carbon of the

group, followed by fluoride elimination. -

Trigger: High temperature, strong acid/base, or UV irradiation.

Visualizing the Mechanisms[9]

Diagram 1: Electronic Activation & Metabolic Blocking

This diagram illustrates how the

Caption: The "Fluorine Shield" mechanism:

Experimental Protocols

Protocol A: Microsomal Metabolic Stability Assay

Purpose: To validate the metabolic stability conferred by the perfluoroalkyl group compared to a non-fluorinated analog.

Reagents:

-

Pooled Liver Microsomes (Human/Rat)

-

NADPH Regenerating System (Mg

, Glucose-6-phosphate, G6P Dehydrogenase) -

Test Compound (10 mM DMSO stock)

-

Quench Solution (Acetonitrile with Internal Standard)

Workflow:

-

Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

-

Pre-incubation: Add test compound (final conc. 1

M) and pre-incubate at 37°C for 5 mins. -

Initiation: Add NADPH regenerating system to start the reaction.[2]

-

Sampling: Aliquot samples at

min. -

Quenching: Immediately transfer aliquots into ice-cold acetonitrile (1:3 ratio) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate

and Intrinsic Clearance (

Self-Validating Check: Include a positive control (e.g., Testosterone - high turnover) and a negative control (e.g., Warfarin - low turnover). If Testosterone does not degrade >80% in 30 mins, the microsomes are inactive.

Protocol B: Chemical Stress Testing (Hydrolysis & Photolysis)

Purpose: To assess the risk of defluorination or hydrolysis of the

Workflow:

-

Acid/Base Stress:

-

Dissolve compound in 0.1 N HCl and 0.1 N NaOH (separately).

-

Incubate at 60°C for 24 hours.

-

Endpoint: Analyze via HPLC-UV and

-NMR. Look for the disappearance of the

-

-

Photostability (ICH Q1B):

-

Expose sample (solid and solution) to 1.2 million lux hours and 200 Watt-hours/

UV. -

Critical Check: Benzotrifluorides are generally stable, but amino-benzotrifluorides can undergo photohydrolysis to benzoic acids.[9] Monitor for shift in

.

-

Stability Decision Tree

Use this logic flow to determine the suitability of a perfluoroalkyl group for your specific scaffold.

Caption: Decision matrix for assessing chemical risks associated with substituted benzotrifluorides.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

-

Smart, B. E. (2001). Fluorine substituent effects (on reaction rates). Journal of Fluorine Chemistry, 109(1), 3-11. Link

-

ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. Link

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identifying Molecular Structural Aromaticity for Hydrocarbon Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Role of 1-Bromo-3-(heptadecafluorooctyl)benzene in Fluorous Chemistry

Executive Summary

1-Bromo-3-(heptadecafluorooctyl)benzene (CAS: 325459-90-3) serves as a critical "phase-tagging" module in the domain of fluorous chemistry. Unlike generic perfluorinated reagents, this specific building block offers a strategic balance between fluorous partition capability and electronic preservation .

In high-throughput synthesis and green chemistry, the primary challenge is separating homogeneous catalysts or reagents from the final product. This molecule addresses that challenge by acting as a robust precursor for introducing a "heavy" fluorous ponytail (

Molecular Architecture & Physicochemical Mechanics

Structural Analysis

The molecule consists of three distinct functional domains:

-

The Reactive Handle (C-Br): A bromine atom at position 1, serving as the site for lithiation or metal-mediated cross-coupling.

-

The Fluorous Ponytail (

): A heptadecafluorooctyl chain at position 3. This "heavy" fluorous tag is responsible for the molecule's high partition coefficient ( -

The Meta-Linker (Benzene Ring): The 1,3-substitution pattern is critical.[1]

-

Para (

) substitution allows direct conjugation, transmitting the strong electron-withdrawing effect ( -

Meta (

) substitution interrupts this conjugation, significantly reducing the electronic deactivation of the attached ligand.

-

Solubility Profile

-

Organic Phase: Soluble in THF, Et₂O, and

. -

Fluorous Phase: Highly soluble in perfluorohexane and trifluoromethylbenzene (BTF).

-

Partitioning: The

chain provides a partition coefficient typically

Core Application: Synthesis of Fluorous Phosphine Ligands[2]

The most authoritative application of this reagent is in the synthesis of Fluorous Triphenylphosphine (

Mechanistic Pathway: Lithium-Halogen Exchange

The synthesis relies on the rapid and selective exchange of the bromine atom for lithium at low temperatures, generating a nucleophilic phenyllithium species that can attack electrophilic phosphorus centers.

Experimental Protocol: Synthesis of Tris(3-perfluorooctylphenyl)phosphine

Objective: Synthesize a heavy fluorous phosphine ligand for use in FBS.

Reagents:

-

1-Bromo-3-(heptadecafluorooctyl)benzene (

) -

-Butyllithium (

-

Phosphorus trichloride (

, -

Solvent: Anhydrous Diethyl Ether (

)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add 1-Bromo-3-(heptadecafluorooctyl)benzene (

, -

Lithiation: Cool the solution to

using a dry ice/acetone bath. -

Exchange: Add

-BuLi (-

Critical Check: The

group is chemically inert to

-

-

Coupling: Dissolve

( -

Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench & Workup: Quench with saturated

( -

Fluorous Extraction:

-

Evaporate the organic solvent.

-

Dissolve the residue in a biphasic mixture of

and Perfluorohexane ( -

The product will partition into the Fluorous Phase (bottom layer), while impurities (salts, unreacted non-fluorous materials) remain in the organic/aqueous phase.

-

-

Isolation: Separate the fluorous layer and evaporate to yield the white crystalline phosphine.

Yield Expectation: 75-85%.

Visualization of Synthetic Logic

The following diagram illustrates the transformation from the brominated precursor to the active catalytic ligand.

Figure 1: Synthetic workflow for converting the brominated precursor into a tridentate fluorous phosphine ligand.

Separation Science: Fluorous Solid-Phase Extraction (F-SPE)

The utility of 1-Bromo-3-(heptadecafluorooctyl)benzene extends beyond synthesis to purification. Molecules tagged with this unit can be separated using F-SPE, a technique superior to standard chromatography for these applications.

The Separation Workflow

When a reaction mixture containing a tagged molecule is passed through a fluorous silica gel cartridge:

-

Fluorophobic Elution: Non-fluorous organic compounds (products) are eluted first using a "fluorophobic" solvent (e.g., 80% MeOH / 20%

). -

Fluorophilic Elution: The tagged molecule (catalyst or reagent) is retained on the fluorous silica. It is then released using a "fluorophilic" solvent (e.g., 100% MeOH or THF).

Comparative Data: Partition Coefficients

| Solvent System (1:1 v/v) | Partition Coefficient ( | % in Fluorous Phase |

| Perfluorohexane / Toluene | > 99 : 1 | > 99% |

| Perfluorohexane / THF | ~ 95 : 5 | ~ 95% |

| Perfluorohexane / Ethanol | > 98 : 2 | > 98% |

| Perfluorohexane / CH₂Cl₂ | ~ 50 : 50 | 50% (Requires F-SPE) |

Note: While biphasic extraction works for non-polar solvents, F-SPE is required when using solvents like DCM where phase separation is poor.

Catalytic Cycle & Recovery[2]

The following diagram details how the tagged ligand enables the recovery of a Palladium catalyst in a Suzuki-Miyaura coupling.

Figure 2: The Fluorous Biphasic Catalysis (FBS) cycle enabled by the C8F17 tag.

References

-

Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Synthesis Strategy. Tetrahedron, 58(20), 3823-3825. Link

-

Hope, E. G., & Stuart, A. M. (2008). Fluorous Phosphines and their Applications in Catalysis. Journal of Fluorine Chemistry, 129(11), 1083-1090. Link

-

Curran, D. P. (1998). Strategy-Level Separations in Organic Synthesis: From Planning to Practice. Angewandte Chemie International Edition, 37(9), 1174-1196. Link

-

Santa Cruz Biotechnology. (2024). 1-Bromo-3-(heptadecafluorooctyl)benzene Product Data Sheet. Link[2]

-

Sigma-Aldrich. (2024). Fluorous Chemistry Reagents and Solvents. Link

Sources

Methodological & Application

Application Note: Protocol for Attaching Fluorous Tags to Aryl Boronic Acids for Enhanced Purification in Drug Discovery

Introduction: The Strategic Advantage of Fluorous Tagging

Aryl boronic acids are foundational building blocks in modern medicinal chemistry, primarily due to their versatility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is instrumental in synthesizing complex biaryl structures found in many pharmaceuticals.[1][2] However, a significant bottleneck in multi-step synthesis and library generation is the purification of intermediates and final compounds.[3] Traditional methods like column chromatography can be time-consuming, solvent-intensive, and difficult to automate.

Fluorous chemistry offers a powerful solution to this purification challenge.[4] By covalently attaching a "fluorous tag"—a perfluoroalkyl or highly fluorinated alkyl group (often abbreviated as RfnHm)—to a molecule, its physical properties are dramatically altered.[5] These tagged molecules exhibit unique solubility profiles, being highly soluble in fluorous solvents (like perfluorohexane) but poorly soluble in common organic or aqueous solvents.[4] This partitioning behavior forms the basis of highly efficient purification techniques, most notably Fluorous Solid-Phase Extraction (F-SPE).[3][6]

In fluorous synthesis, the chemical reactivity of the molecule is governed by its functional groups, while the separation and purification are dominated by the fluorous tag.[5] This orthogonality allows for homogeneous solution-phase reactions, which are typically faster and more scalable than solid-phase synthesis, while retaining a simple and robust "catch-and-release" purification mechanism.[3][7]

This application note provides a detailed protocol for leveraging fluorous tagging in reactions involving aryl boronic acids. We will describe a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and the subsequent F-SPE protocol to isolate the fluorous-tagged biaryl product with high purity.

Principle of the Method

The overall strategy involves two key stages: the chemical reaction to form the tagged molecule and the subsequent fluorous-based purification.

Stage 1: The Suzuki-Miyaura Cross-Coupling Reaction The Suzuki-Miyaura reaction creates a carbon-carbon bond between an aryl halide (or pseudo-halide, such as a triflate or sulfonate) and an aryl boronic acid, catalyzed by a palladium complex.[2][8] To introduce the fluorous tag, one of the coupling partners is functionalized with a perfluoroalkyl chain. While one could synthesize a fluorous-tagged boronic acid directly[9][10], a common and versatile strategy is to couple a standard aryl boronic acid with a fluorous-tagged aryl partner, such as a fluorous aryl sulfonate.[5] The fluorous sulfonyl group serves a dual purpose: it acts as an excellent leaving group for the coupling reaction and as a purification handle for the resulting product.[5]

Stage 2: Fluorous Solid-Phase Extraction (F-SPE) F-SPE is the preferred method for purifying "light fluorous" molecules—those containing a single fluorous chain.[4][11] The stationary phase is typically silica gel bonded with a highly fluorinated alkyl chain, such as –SiMe₂(CH₂)₂C₈F₁₇.[12][13] The purification process relies on the strong, selective interaction between the fluorous tag on the target molecule and the fluorous stationary phase.[13]

The process involves four steps:

-

Conditioning: The cartridge is washed with a fluorophilic solvent to activate the stationary phase.

-

Loading: The crude reaction mixture, dissolved in a suitable solvent, is loaded onto the cartridge.

-

Fluorophobic Wash: The cartridge is washed with a "fluorophobic" solvent (e.g., 80:20 methanol/water). This solvent elutes the non-fluorous components (unreacted starting materials, reagents, byproducts) while the fluorous-tagged product is strongly retained.[11]

-

Fluorophilic Elution: The purified fluorous-tagged product is eluted from the cartridge using a "fluorophilic" organic solvent (e.g., methanol, THF) that disrupts the fluorous-fluorous interactions.[6][12]

This protocol enables rapid and efficient purification, often yielding products of >90% purity, and is highly amenable to automation for parallel synthesis applications.[11]

Experimental Workflow Overview

The following diagram illustrates the complete workflow from the coupling reaction to the isolation of the purified, fluorous-tagged product.

Caption: Overall workflow for the synthesis and purification of fluorous-tagged biaryls.

Detailed Protocols

Protocol 1: Suzuki-Miyaura Coupling of Phenylboronic Acid with a Fluorous-Tagged Aryl Sulfonate

This protocol is adapted from established methods for palladium-catalyzed cross-coupling reactions involving aryl sulfonates.[5][8]

Materials:

-

Aryl boronic acid (e.g., Phenylboronic acid)

-

Fluorous-tagged aryl sulfonate (e.g., 4-Tolyl perfluorooctanesulfonate)

-

Palladium catalyst (e.g., [Pd(IPr)(μ-Cl)Cl]₂ or Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄ or Cs₂CO₃)

-

Solvent (e.g., THF/Water mixture, 2:1 v/v)

-

Anhydrous reaction vessel, magnetic stirrer, condenser, nitrogen/argon source

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the fluorous-tagged aryl sulfonate (1.0 equiv), the aryl boronic acid (1.5-2.0 equiv), and the base (3.0 equiv).

-

Rationale: Using an excess of the boronic acid helps drive the reaction to completion. The choice of a mild base like K₃PO₄ is crucial for tolerating a wide range of functional groups.[8]

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as oxygen can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent (e.g., THF/H₂O, 2:1) to achieve a concentration of approximately 0.25 M with respect to the aryl sulfonate. Add the palladium catalyst (0.1-1.0 mol%).

-

Rationale: Aqueous solvent mixtures often accelerate the transmetalation step in the catalytic cycle.[8] Low catalyst loading is desirable for efficiency and to minimize metal contamination in the final product.

-

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Suzuki-Miyaura Catalytic Cycle

Caption: Simplified Suzuki-Miyaura cycle with a fluorous-tagged aryl partner (Ar¹).

Protocol 2: Purification by Fluorous Solid-Phase Extraction (F-SPE)

Materials:

-

Fluorous silica gel SPE cartridge (e.g., FluoroFlash®)

-

Crude product from Protocol 1

-

Fluorophobic wash solvent (e.g., 80:20 MeOH/H₂O)

-

Fluorophilic elution solvent (e.g., Methanol or THF)

-

SPE manifold or syringe for elution

-

Collection vials

Procedure:

-

Cartridge Conditioning: Pass 2-3 column volumes of the fluorophilic elution solvent (e.g., Methanol) through the F-SPE cartridge. Then, pass 2-3 column volumes of the fluorophobic wash solvent (e.g., 80:20 MeOH/H₂O) to equilibrate the stationary phase. Do not let the cartridge run dry.

-

Rationale: Conditioning ensures the fluorous stationary phase is properly solvated and ready for optimal interaction with the tagged compound.[12]

-

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable loading solvent (e.g., DMF, THF, or the reaction solvent). The mass loading should be approximately 5-10% of the fluorous silica gel mass.[6][11] Apply the sample solution to the top of the conditioned cartridge.

-

Fluorophobic Wash: Wash the cartridge with 5-10 column volumes of the fluorophobic solvent (80:20 MeOH/H₂O). Collect this fraction as waste.

-

Fluorophilic Elution: Place a clean collection vial under the cartridge outlet. Elute the retained fluorous-tagged product with 3-5 column volumes of a fluorophilic solvent (Methanol or THF).

-

Rationale: A pure organic solvent like methanol is sufficiently "fluorophilic" to disrupt the fluorous-fluorous interactions and release the tagged product from the stationary phase.[6]

-

-

Analysis: Concentrate the eluted fraction under reduced pressure. Analyze the purity of the product by LC-MS, HPLC, or NMR spectroscopy.

Data and Expected Results

Table 1: Representative Suzuki-Miyaura Reaction Parameters

| Parameter | Condition | Rationale / Reference |

| Aryl Boronic Acid | 1.5 - 2.0 equiv. | Drives reaction to completion. |

| Fluorous Partner | 4-Tolyl perfluorooctanesulfonate (1.0 equiv.) | Provides fluorous tag and is an active coupling partner.[5] |

| Catalyst | [Pd(IPr)(μ-Cl)Cl]₂ (0.1-0.2 mol%) | Highly active, air- and moisture-stable catalyst.[8] |

| Base | K₃PO₄ (3.0 equiv.) | Mild conditions, broad functional group tolerance.[8] |

| Solvent | THF / H₂O (2:1 v/v) | Aqueous conditions facilitate the catalytic cycle.[8] |

| Temperature | 60 °C | Mild heating is sufficient for this active catalyst system. |

| Yield | Typically >85% | High efficiency is expected for this coupling.[8] |

Table 2: F-SPE Solvent Selection Guide

| Step | Solvent Type | Example Solvents | Purpose |

| Loading | Polar Organic | DMF, THF, MeCN | Solubilize crude mixture for loading.[6] |

| Wash | Fluorophobic | 80:20 MeOH/H₂O, 90:10 MeCN/H₂O | Elute non-fluorous impurities.[11][12] |

| Elution | Fluorophilic | Methanol (MeOH), Tetrahydrofuran (THF) | Elute the purified fluorous-tagged product.[6] |

Expected Outcome: Following the F-SPE protocol, the fluorous-tagged biaryl product should be obtained with >90% purity, as determined by HPLC or ¹H NMR. The non-fluorous impurities should be confined to the "Wash" fraction.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low reaction yield | Catalyst deactivation | Ensure rigorous inert atmosphere and use degassed solvents. |

| Inactive boronic acid | Use fresh, high-quality boronic acid; some can degrade on storage. | |

| Product elutes during wash step | Fluorous tag is too "light" | Use a more fluorophobic wash solvent (e.g., increase water content to 70:30 MeOH/H₂O). |

| Cartridge is overloaded | Reduce the mass of crude product loaded onto the cartridge (stay within 5-10% of silica mass).[6] | |

| Poor separation of impurities | Impurities have some fluorous character | Use a gradient elution, starting with a highly fluorophobic solvent and gradually increasing the fluorophilicity. |

| Loading solvent is too fluorophilic | Ensure the loading solvent is as polar as possible while maintaining solubility of the crude mixture.[6] | |

| No product elutes | Strong retention on the cartridge | Use a more fluorophilic elution solvent (e.g., FC-72 or a mixture of THF and a fluorous solvent). |

References

- Chen, X., Zhu, J., Li, Y., Yu, Y., & Duan, G. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing.

-

Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development. [Link]

-

Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC. [Link]

- Xu, C., Zhu, J., Li, Y., Yu, Y., & Duan, G. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing.

-

Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. PubMed. [Link]

-

Zhang, W., & Chen, C. H. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. PMC. [Link]

-

Valente, C., et al. (n.d.). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. ACS Publications. [Link]

-

Unknown. (2017). Fluorous solid-phase extraction (F-SPE) platform for the facile preparating heterodimeric radiotracer. Journal of Nuclear Medicine. [Link]

-

El-Harb, I., et al. (2012). Suzuki–Miyaura cross-coupling reactions in aqueous microdroplets with catalytically active fluorous interfaces. Chemical Communications. [Link]

-

Crich, D. (2021). Applications of fluorous tag methodology in carbohydrate synthesis. The Royal Society of Chemistry. [Link]

-

Zhang, W. (2005). Fluorous Tagging Strategy for Solution-Phase Synthesis of Small Molecules, Peptides and Oligosaccharides. ResearchGate. [Link]

-

Chan, K. F., et al. (2020). Integrating Green Chemistry into Teaching Laboratories: Aqueous Suzuki–Miyaura Cross-Coupling Reaction Using a Recyclable Fluorous Precatalyst. Journal of Chemical Education. [Link]

-

El-Harb, I., et al. (2012). Fluorous biphasic Suzuki-Miyaura couplings in droplets. ResearchGate. [Link]

-

Mishra, R., Mishra, S., & Misra, K. (2006). Synthesis and Application of Fluorous-tagged Oligonucleotides. Oxford Academic. [Link]

-

Ang, M. L., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. RSC Publishing. [Link]

-

Singletary, C., et al. (2012). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PMC. [Link]

-

Ang, M. L., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. PMC. [Link]

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

-

Joy, M. N., et al. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Taylor & Francis Online. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Fluorous Solid-Phase Extraction (F-SPE) for Tagged Molecules

Executive Summary

Fluorous Solid-Phase Extraction (F-SPE) is a robust, orthogonal separation technique that circumvents the limitations of standard Reverse Phase (RP) and Normal Phase (NP) chromatography. By exploiting the unique affinity between perfluoroalkyl "tags" and fluorinated stationary phases, F-SPE allows for the rapid isolation of tagged molecules from complex non-fluorous mixtures (reaction crudes, biological matrices). This guide provides a definitive protocol for implementing F-SPE, focusing on the "catch-and-release" mechanism that renders purification a binary (ON/OFF) operation rather than a gradient-dependent separation.

Part 1: The Mechanistic Basis

The "Third Phase" Concept

Unlike hydrophobicity or polarity, fluorophilicity is the tendency of highly fluorinated compounds to segregate from both organic and aqueous phases.[1] In F-SPE, a silica support bonded with perfluorooctylethylsilyl groups (e.g., C8F17) acts as the stationary phase.

-

Fluorophobic Phase (Mobile): Organic/aqueous mixtures (e.g., MeOH/H₂O).[2] Non-fluorous compounds have no affinity for the stationary phase and elute near the solvent front.

-

Fluorophilic Phase (Stationary): The fluorous silica retains molecules bearing a fluorous tag (e.g.,

) via specific fluorine-fluorine interactions.

This separation is distinct because it works effectively for "Light" Fluorous tags (containing <40% fluorine by weight), whereas Fluorous Liquid-Liquid Extraction (F-LLE) typically requires "Heavy" tags (>60% fluorine).

Mechanism Visualization

The following diagram illustrates the kinetic separation pathway of a tagged product versus non-tagged impurities.

Caption: The binary "Catch-and-Release" mechanism of F-SPE. Non-fluorous impurities are washed away first, followed by the selective release of the tagged compound.

Part 2: Strategic Planning

Tag Selection

The success of F-SPE depends on the "size" of the fluorous tag relative to the molecule.

-

Light Tags (

to -

Heavy Tags (

and above): Often insoluble in standard organics, requiring fluorocarbon solvents (e.g., FC-72). Avoid these for standard F-SPE unless using specialized fluorocarbon mobile phases.

Solvent Systems

| Phase Step | Solvent System | Purpose | Mechanism |

| Loading | DMF, DMSO, or 9:1 DMF:H₂O | Solubilize crude | High solubility prevents precipitation on the frit. |

| Washing | 80:20 MeOH:H₂O (Standard) | Remove impurities | Fluorophobic: High water content repels the fluorous tag, forcing it to stick to the silica, while washing away organics. |

| Elution | 100% MeOH or 100% THF | Recover Product | Fluorophilic: Organic solvent disrupts F-F interactions. |

Part 3: Standard Operating Protocol (SOP)

Objective: Purify a reaction mixture containing a fluorous-tagged small molecule (MW < 1500) from non-tagged reagents and byproducts.

Materials

-

Stationary Phase: Fluorous Silica Gel (e.g., FluoroFlash® or equivalent).

-

Cartridge: Polypropylene SPE cartridge (size dependent on scale; see loading capacity).

-

Solvents: HPLC-grade Methanol (MeOH), Water (H₂O), DMF, THF.

Step-by-Step Workflow

1. Cartridge Sizing & Conditioning

-

Capacity Rule: Load sample at 5-10% of the silica weight (e.g., use a 2g cartridge for 100-200mg of crude).

-

Conditioning:

-

Flush with 2 Column Volumes (CV) of 100% MeOH (wets the fluorocarbon chains).

-

Flush with 2 CV of 80:20 MeOH:H₂O (equilibrates the column for the wash phase).

-

Critical: Do not let the cartridge dry out after conditioning.[4]

-

2. Sample Loading

-

Dissolve crude sample in the minimum volume of DMF or DMSO .

-

Expert Note: If the sample is soluble in MeOH, use the wash solvent (80:20 MeOH:H₂O) for loading.[2] However, most organic crudes require DMF.

-

-

Load slowly onto the frit.

-

Flow Rate: Gravity flow or low vacuum (1-2 mL/min). Why? Fluorous interactions are slower kinetically than ionic interactions; give the tag time to partition onto the silica.

3. Fluorophobic Wash (The "Catch")[2]

-

Elute with 80:20 MeOH:H₂O .[2]

-

Volume: Collect 3-5 CVs.

-

Result: This fraction contains non-fluorous reagents, catalysts, and untagged byproducts. The tagged product remains bound to the silica.

4. Fluorophilic Elution (The "Release")

-

Switch receiver vials.

-

Elute with 100% MeOH (or 100% THF if compound is very lipophilic).

-

Volume: Collect 3-5 CVs.

-

Result: This fraction contains the pure fluorous-tagged product.

5. Post-Processing

-

Evaporate the MeOH/THF fraction to recover the tagged compound.

-

(Optional) Proceed to detagging reaction if the tag is a temporary protecting group.

Part 4: Application Case Study - Oligonucleotide Purification

Scenario: Purification of a 50-mer oligonucleotide synthesized with a 5'-Fluorous-DMT (FDMT) group. Standard RP-HPLC often fails to separate the n-1 failure sequences from the full-length product at this length.

Workflow Diagram

Caption: "DMT-on" purification adapted for Fluorous affinity. The FDMT group provides superior retention selectivity compared to standard DMT.

Protocol Modifications for Oligos

-

Loading: Load directly in the deprotection solution (ammonia) diluted with water. No need to evaporate ammonia first.[5]

-

Wash: Use 10% Acetonitrile in 0.1M TEAA (Triethylammonium acetate). This removes failure sequences (capped with acetyl groups) which do not have the FDMT tag.

-

On-Column Detritylation: Pass 3% TFA through the column. The acid cleaves the FDMT tag while the oligo is still adsorbed (or momentarily releases and re-adsorbs).

-

Final Elution: Elute the now "detagged" purified oligo with aqueous acetonitrile.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Breakthrough (Product in Wash) | Solvent too strong (too much organic). | Increase water content in wash (e.g., go from 80:20 to 70:30 MeOH:H₂O). |

| Breakthrough (Overloading) | Saturation of fluorous sites. | Check loading capacity. Do not exceed 8-10% by weight. |

| Precipitation on Frit | Loading solvent too weak. | Dissolve sample in minimum DMF or DMSO before adding any water/MeOH. |

| Low Recovery (Elution) | Compound too sticky/insoluble in MeOH. | Switch elution solvent to 100% THF or Acetone . |

References

-

Curran, D. P. (2001). "Strategy-level separations in organic synthesis: from planning to practice." Angewandte Chemie International Edition.

-

Zhang, W. (2009). "Fluorous solid-phase extraction (F-SPE) for the purification of organic compounds." Green Chemistry.

-

Pearson, W. H., et al. (2005). "Fluorous Affinity Purification of Oligonucleotides." The Journal of Organic Chemistry.

-

Gladysz, J. A., Curran, D. P., & Horváth, I. T. (Eds.).[6] (2004). Handbook of Fluorous Chemistry. Wiley-VCH.

-

Sigma-Aldrich. (n.d.). "Fluorous Synthesis & Separation."[5][7][8][9][10][11][12] Application Guide.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 4. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 5. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fluorous chemistry - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US6156896A - Fluorous reaction and separation systems - Google Patents [patents.google.com]

Advanced Protocol: Synthesis and Purification of Fluorous-Tagged Triphenylphosphine Ligands

Executive Summary

This guide details the synthesis and purification of "heavy" fluorous-tagged triphenylphosphine ligands, specifically focusing on Tris[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phosphine . Unlike standard organic ligands, these molecules possess perfluoroalkyl "ponytails" (

This protocol addresses the critical challenge of electronic insulation : utilizing an ethylene spacer (

Strategic Synthesis Planning

The "Ponytail" Architecture

The target molecule consists of three domains:

-

Catalytic Core: The phosphorus atom (

).[1][2] -

Insulating Spacer: An ethyl group (

) or aryl ring that blocks inductive electron withdrawal. -

Fluorous Tag: A perfluoroalkyl chain (

or similar) providing the phase-selective handle.

Mechanism of Separation (F-SPE)

The utility of this ligand lies in its purification. The following diagram illustrates the logic of Fluorous Solid-Phase Extraction, the self-validating step of this protocol.

Figure 1: Logic flow for Fluorous Solid-Phase Extraction (F-SPE). The stationary phase selectively retains the fluorine-heavy ligand.

Detailed Protocol: Ligand Synthesis

Target Molecule: Tris[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phosphine Reaction Type: Grignard-mediated P-C bond formation.

Pre-requisites & Safety

-

Inert Atmosphere: Strictly anhydrous

or Ar atmosphere is required. -

Solvents: Diethyl ether (

) and THF must be distilled from Na/benzophenone or dried via alumina columns. -

Fluorous Precursor: This protocol assumes the starting material 1-bromo-4-(1H,1H,2H,2H-perfluorodecyl)benzene is available. (Synthesized via Heck coupling of 4-bromoiodobenzene and perfluorodecyl ethylene, followed by reduction).

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis pathway from fluorous bromide to the final phosphine ligand.

Step-by-Step Procedure

Step 1: Grignard Reagent Formation

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.

-

Activation: Add Magnesium turnings (1.5 eq, 18.0 mmol) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

-

Addition: Dissolve 1-bromo-4-(1H,1H,2H,2H-perfluorodecyl)benzene (1.0 eq, 12.0 mmol) in dry

(20 mL). Note: If solubility is poor due to the fluorous chain, add dry THF (up to 1:1 ratio). -

Initiation: Add 10% of the bromide solution to the Mg. Heat locally to initiate the Grignard (observed by turbidity/bubbling). Once started, add the remaining bromide solution dropwise over 30 minutes.

-

Completion: Reflux the mixture for 2 hours to ensure complete conversion to the Grignard reagent (

).

Step 2: Phosphine Formation

-

Cooling: Cool the Grignard solution to 0°C using an ice bath.

-

Coupling: Dissolve

(0.33 eq, 4.0 mmol) in dry-

Expert Insight: A slight excess of Grignard (3.1 to 3.2 eq relative to

) is recommended to prevent the formation of mono- or bis-substituted chlorophosphines.

-

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 12 hours. The formation of a heavy white precipitate (

) is normal.

Step 3: Quench and Primary Isolation

-

Quench: Cool to 0°C. Slowly add saturated aqueous

(20 mL) to quench unreacted Grignard. -

Extraction: Transfer to a separatory funnel.

-

Phase 1: Aqueous layer.

-

Phase 2: Organic/Fluorous layer.

-

Note: Because the ligand is "heavy" fluorous, it may not dissolve well in standard ether. Add FC-72 (perfluorohexane) (20 mL) to extract the product.

-

-

Wash: Wash the fluorous/organic layer with brine. Dry over

and concentrate under reduced pressure.

Purification & Validation (The Self-Validating System)

Standard chromatography is often insufficient for fluorous ligands due to streaking. We utilize F-SPE to validate the presence of the fluorous tag.[3][4]

Fluorous Solid-Phase Extraction (F-SPE) Protocol

Stationary Phase: Fluorous silica gel (e.g., FluoroFlash®).[5]

-

Loading: Dissolve the crude residue in a minimum amount of DMF or THF. Load onto the F-SPE cartridge.[5]

-

Fluorophobic Wash (Elution of Impurities):

-

Elute with MeOH/H2O (80:20) .

-

Result: Non-fluorous organic byproducts (e.g., protonated arenes from quenched Grignard) will elute. The fluorous phosphine remains bound to the silica.

-

-

Fluorophilic Elution (Product Recovery):

-

Elute with 100% THF or FC-72 .

-

Result: The target fluorous phosphine elutes.

-

-

Concentration: Evaporate the solvent to yield the pure ligand as a white waxy solid.

Analytical Validation Table

| Technique | Expected Result | Interpretation |

| Singlet at ~ -6 ppm (vs | Confirms trivalent phosphorus. Absence of peaks at ~20-40 ppm confirms no oxidation to phosphine oxide ( | |

| Characteristic | Confirms integrity of the perfluoroalkyl chain. | |

| Partition Coeff. | Confirms "Heavy" fluorous character suitable for biphasic catalysis. |

Troubleshooting & Expert Insights

Solubility Paradox

-

Issue: As the number of fluorous ponytails increases, solubility in standard organic solvents (THF,

) decreases drastically. -

Solution: Use hybrid solvent systems during synthesis (e.g., Benzotrifluoride (BTF) / Ether mixtures) to maintain homogeneity during the Grignard step.

Oxidation Sensitivity

-

Issue: Fluorous phosphines are electron-rich and prone to oxidation in air, forming phosphine oxides (

). -

Mitigation:

-

Perform all F-SPE steps rapidly.

-

Store the ligand under Argon.

-

If oxidation occurs (

NMR signal shift), the ligand can be reduced back to the phosphine using Trichlorosilane (

-

References

-

Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Basics to Applications. Tetrahedron. Link

-

Horváth, I., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphasic Catalysis. Science. Link

-

Hope, E. G., et al. (1999). Fluorous Phosphines: Synthesis and Coordination Chemistry. Journal of Fluorine Chemistry. Link

-

Zhang, W. (2009). Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Chemical Reviews. Link

-

Sigma-Aldrich. (n.d.). FluoroFlash® Silica Gel Application Guide. Link

Sources

Application Note: Solvent Systems for Fluorous Biphasic Catalysis (FBC) using C8 Tags

Executive Summary

Fluorous Biphasic Catalysis (FBC) offers a powerful solution to the classic problem in homogeneous catalysis: separating the expensive metal catalyst from the product. By attaching perfluoroalkyl "ponytails" (specifically C8 tags,

This guide details the operational parameters for implementing FBC in drug discovery and process chemistry. It focuses on thermomorphic systems —mixtures that are monophasic at reaction temperatures (ensuring high turnover rates) and biphasic at separation temperatures (ensuring facile catalyst recovery).

The Physics of C8 Solvation

The "Like Dissolves Like" Rule

Fluorine is the most electronegative element, giving perfluorocarbons (PFCs) unique properties: high density, low surface tension, and extremely weak intermolecular forces (Van der Waals interactions). Consequently, PFCs are immiscible with both hydrophilic (aqueous) and lipophilic (organic) solvents at room temperature.

Why C8 Tags?

The

-

< C6 Tags: Often possess insufficient fluorophilicity, leading to catalyst leaching into the organic phase.

-

> C10 Tags: Excessively expensive and often solid at room temperature, complicating handling.

-

C8 Tags: Provide optimal partition coefficients (

) typically

Critical Design Note: A "spacer" group (usually

Solvent System Selection

The success of FBC relies on the Temperature-Dependent Miscibility (UCST) of the solvent pair. You must select a pair that forms a single phase at your reaction temperature (

Standard Solvent Pairs

| Organic Solvent | Fluorous Solvent | Density (g/mL) | Miscibility Temp (approx.) | Application Note |

| Toluene | PP2 | 0.87 / 1.79 | ~50–80 °C | The Gold Standard. Ideal for hydroformylation and couplings. |

| THF | FC-72 | 0.89 / 1.68 | < 25 °C | Often miscible at RT. Good for reaction, bad for separation (requires cooling < 0°C). |

| Acetonitrile | PP2 | 0.78 / 1.79 | > 80 °C | Requires high T to homogenize. Useful for polar substrates. |

| DMF | FC-72 | 0.94 / 1.68 | Immiscible | Hard to homogenize. Requires a hybrid solvent (e.g., BTF) to bridge phases. |

-

PP2: Perfluoromethylcyclohexane (

)[1] -

FC-72: Perfluorohexanes (

isomers) -

BTF: Benzotrifluoride (Hybrid solvent)

Visualizing the Workflow

The following diagram illustrates the thermomorphic cycle essential for FBC.

Caption: The thermomorphic cycle. The system transitions from heterogeneous (setup) to homogeneous (reaction) and back to heterogeneous (separation) purely via temperature control.

Experimental Protocol: Fluorous Suzuki-Miyaura Coupling

This protocol demonstrates a Pd-catalyzed cross-coupling using a C8-tagged phosphine ligand.

Objective: Couple Phenylboronic acid with 4-Bromoacetophenone.

Catalyst:

Reagents & Setup

-

Organic Phase: 2.0 mL Toluene containing:

-

Aryl bromide (1.0 mmol)

-

Boronic acid (1.2 mmol)

-

Base (

, 2.0 mmol, solid or minimal aq. solution)

-

-

Fluorous Phase: 2.0 mL Perfluoromethylcyclohexane (PP2) containing:

-

Fluorous Ligand (0.05 mmol, 5 mol%)

- (0.01 mmol, 1 mol%)

-

Note: Pre-stir the fluorous phase for 10 mins to ensure complex formation.

-

Step-by-Step Procedure

Step 1: Reaction Assembly Combine the Organic Phase and Fluorous Phase in a heavy-walled pressure vial (to contain vapor pressure at elevated T). At Room Temperature (25°C), you will observe two distinct clear layers. The fluorous phase (density ~1.79) will be on the bottom.

Step 2: Homogenization (The Thermomorphic Switch) Heat the reaction vessel to 80°C .

-

Observation: The meniscus between layers will vanish. The solution becomes a single, homogeneous phase.[2]

-

Mechanism:[3] Toluene and PP2 overcome their miscibility gap. The catalyst is now in direct contact with the organic substrates.

Step 3: Reaction Monitoring Stir at 80°C for 2–4 hours. Monitor via TLC or LC-MS by taking a microliter aliquot.

-

Note: The aliquot will phase-separate immediately upon cooling in the pipette. Analyze the organic (top) layer.

Step 4: Phase Separation Stop heating and allow the vessel to cool to Room Temperature (25°C).

-

Observation: The mixture rapidly separates back into two phases.

-

Bottom Phase: PP2 containing the Fluorous Catalyst.

Step 5: Isolation & Recycling

-

Use a syringe or separating funnel to remove the Top (Organic) phase.

-

(Optional) Wash the fluorous phase with 1 mL of fresh cold toluene to extract residual product.

-

Evaporate the combined toluene extracts to yield the crude product.

-

Recycling: Add fresh reagents (bromide, boronic acid, base) and toluene directly to the remaining Bottom (Fluorous) phase and repeat Step 1.

Troubleshooting & Optimization

Catalyst Leaching

If ICP-MS analysis shows metal in the organic phase:

-

Cause: The partition coefficient (

) is too low. -

Solution: Increase the "fluorine content" of the catalyst. Use a ligand with two C8 ponytails per phosphorus atom, or switch to a "heavy" fluorous solvent like Perfluorodecalin.

Emulsions

If phases do not separate cleanly:

-

Cause: Formation of amphiphilic side-products or matching densities.

-

Solution: Centrifugation (2000 rpm, 2 min) is highly effective due to the large density difference. Alternatively, cool the mixture to 0°C to sharpen the miscibility gap.

Solvent Selection Logic

Use the following decision tree to select the correct solvent system for your substrate.

Caption: Decision matrix for selecting Organic/Fluorous solvent pairs based on substrate polarity.

References

-

Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron, 58(20), 3823–3825. Link

-

Curran, D. P. (1998). Strategy-Level Separations in Organic Synthesis: From Planning to Practice. Angewandte Chemie International Edition, 37(9), 1174–1196. Link

-

Dobbs, A. P., & Kimberley, M. R. (2002). Fluorous Phase Chemistry: A New Industrial Technology. Journal of Fluorine Chemistry, 118(1-2), 3–17. Link

Sources

- 1. Perfluoromethylcyclohexane - Wikipedia [en.wikipedia.org]

- 2. greyhoundchrom.com [greyhoundchrom.com]

- 3. nostsaltnforca1986.wordpress.com [nostsaltnforca1986.wordpress.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 6. Fluorous biphasic catalysis. 2. Synthesis of fluoroponytailed amine ligands along with fluoroponytailed carboxylate syn… [ouci.dntb.gov.ua]

- 7. Facile catalyst separation without water: fluorous biphase hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

Synthesizing Perfluoroalkylated Biaryls Using Palladium Catalysis: Mechanisms, Protocols, and Expert Insights

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Perfluoroalkylation

The incorporation of perfluoroalkyl (RF) groups, particularly the trifluoromethyl (CF3) moiety, into biaryl scaffolds is a cornerstone of modern medicinal chemistry, agrochemical design, and materials science.[1][2] These fluorinated motifs can dramatically alter a molecule's physicochemical properties, enhancing metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4] While the synthesis of biaryls is well-established through methods like the Suzuki-Miyaura coupling, the direct and efficient installation of a perfluoroalkyl group presents unique challenges.[5] Palladium catalysis has emerged as a premier tool to forge these difficult carbon-carbon bonds, offering versatile and increasingly sophisticated pathways to these high-value compounds.[6]

This guide provides an in-depth exploration of palladium-catalyzed perfluoroalkylation for biaryl synthesis. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings that govern these reactions, present detailed and field-tested protocols, and offer expert insights to help researchers navigate common challenges and optimize their synthetic strategies.

Part 1: Mechanistic Foundations - The "Why" Behind the Reaction

Understanding the catalytic cycle is paramount to troubleshooting and adapting these protocols. While several pathways exist, most palladium-catalyzed perfluoroalkylation reactions are built upon a sequence of fundamental organometallic steps. The primary challenge lies in the inertness of the metal-RF species and the often-difficult final reductive elimination step to form the desired Ar-RF bond.[3][7][8]

A generalized catalytic cycle typically involves a Pd(0)/Pd(II) or sometimes a Pd(II)/Pd(IV) redox couple.[8] The key steps are:

-

Oxidative Addition or C-H Activation: The cycle begins with the generation of an Aryl-Palladium(II) intermediate. This can occur in two main ways:

-